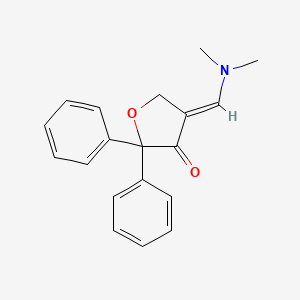

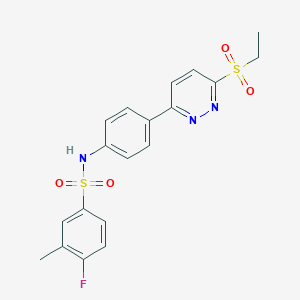

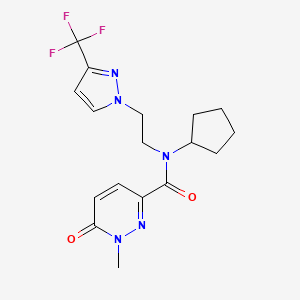

(4E)-4-(dimethylaminomethylidene)-2,2-diphenyloxolan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Antineoplastic Agents

Mannich Bases and Isoflavonoids: The regiospecific Mannich aminomethylation of 7-hydroxyisoflavonoids using bis(N,N-dimethylamino)methane led to C-8 substituted N,N-dimethylaminomethyl adducts. Similarly, the regioselective aminomethylation of 5-hydroxy-7-methoxyisoflavonoids predominantly yielded C-6 substituted N,N-dimethylaminomethyl adducts . These Mannich bases were further acetylated and converted to hydroxymethyl- and methoxymethyl-substituted 5-hydroxy- or 7-hydroxyisoflavonoids. Notably, the C-8 acetoxymethyl, hydroxymethyl, or methoxymethyl-substituted isoflavonoids exhibited promising inhibitory potency in the low micromolar range against prostate cancer PC-3 cell proliferation .

Catalysis and Olefin Metathesis

Methylidenes RuCl2(L)(PCy3)(CH2): A clean, high-yield route was developed for synthesizing methylidenes RuCl2(L)(PCy3)(CH2), which serve as key vectors for catalysis and deactivation in olefin metathesis reactions. These complexes play a crucial role in olefin metathesis processes, making them valuable tools in organic synthesis .

Chemical Warfare Agents

Novichok Analog Synthesis: For the first time, O-2-methoxyethyl N-[bis(dimethylamino)methylidene]-P-methylphosphonamidate—an analog of the Novichok nerve agent A-242—was synthesized using a one-pot microscale approach. This research contributes to understanding and countering chemical warfare agents .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Eukaryotic translation initiation factor 4E (eIF4E) . eIF4E plays a critical role in the regulation of gene expression and essential cellular processes such as proliferation, apoptosis, and differentiation .

Mode of Action

The compound interacts with eIF4E through inhibition. The inhibition of eIF4E by this compound downregulates the expression of eIF4E itself and its two complex partners eIF4A and G, as well as other eIFs (e.g. eIF1A, eIF2α, eIF3A, eIF3B, eIF5, and eIF6) .

Biochemical Pathways

The compound affects the pathways involving eIF4E and other eIFs. The inhibition of these proteins disrupts the normal functioning of these pathways, leading to changes in gene expression and cellular processes .

Result of Action

The inhibition of eIF4E and other eIFs by this compound leads to the normalization of cellular proliferation, restoration of the inflammatory milieu and epidermal hyperplasia of psoriasis, and normalization of levels of pro-inflammatory cytokines (e.g. TNFα, IL-1b, IL-17, and IL-22), and as well as keratinocyte differentiation markers (e.g. KRT16 and FLG) .

Safety and Hazards

Propiedades

IUPAC Name |

(4E)-4-(dimethylaminomethylidene)-2,2-diphenyloxolan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-20(2)13-15-14-22-19(18(15)21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPDBTWWNMYQLO-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/1\COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyclohex-1-en-1-ylethyl)-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2803175.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2803183.png)

![3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2803185.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[4-(2-methylpropyl)morpholin-2-yl]methyl}amino)acetamide](/img/structure/B2803193.png)

![1'-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2803194.png)